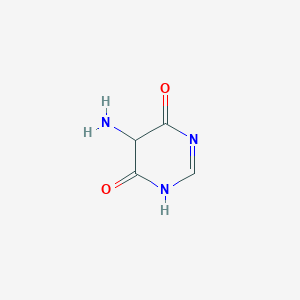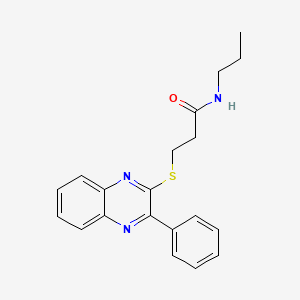
Cathepsin D/E Substrate, Fluorogenic
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cathepsin D/E Substrate, Fluorogenic, is an internally quenched fluorogenic 11-mer peptide that acts as a sensitive and selective substrate for cathepsins D and E. This compound is not a substrate for cathepsins B, H, or L. The cleavage of this substrate by cathepsins D and E results in enhanced fluorescence, making it a useful tool for screening cathepsin D and E inhibitors and determining their activity in tissue and cell extracts .
Vorbereitungsmethoden
The synthesis of Cathepsin D/E Substrate, Fluorogenic, involves the construction of a highly sensitive synthetic decapeptide substrate based on the known sequence specificities of the cleavage sites of cathepsins D and E. The substrate contains a highly fluorescent (7-methoxycoumarin-4-yl)acetyl (MOCAc) moiety and a quenching 2,4-dinitrophenyl (Dnp) group. The peptide sequence is MOCAc-Gly-Lys-Pro-Ile-Leu-Phe-Phe-Arg-Leu-Lys(Dnp)-D-Arg-NH₂ .
The synthesis process typically involves solid-phase peptide synthesis (SPPS) techniques, where the peptide chain is assembled step-by-step on a solid support. The final product is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) to achieve a purity of ≥97% .
Analyse Chemischer Reaktionen
Cathepsin D/E Substrate, Fluorogenic, undergoes hydrolysis reactions catalyzed by cathepsins D and E. The cleavage occurs specifically at the Phe-Phe amide bond, resulting in the separation of the fluorescent and quenching moieties, which leads to enhanced fluorescence . The hydrolysis rate constants (kcat/Km) for rat gastric cathepsin D and human erythrocyte cathepsin E are 15.6 µM⁻¹ sec⁻¹ and 10.9 µM⁻¹ sec⁻¹, respectively .
Common reagents and conditions used in these reactions include the substrate at a concentration of 20 µM, with the reaction typically carried out at an acidic pH of around 4.0, which is optimal for the activity of cathepsins D and E .
Wissenschaftliche Forschungsanwendungen
Cathepsin D/E Substrate, Fluorogenic, has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of Cathepsin D/E Substrate, Fluorogenic, involves its hydrolysis by cathepsins D and E. The substrate is designed to interact specifically with the active sites of these enzymes. The cleavage of the Phe-Phe amide bond by the enzymes results in the separation of the fluorescent (MOCAc) and quenching (Dnp) moieties, leading to an increase in fluorescence intensity . This fluorescence change can be measured to determine the activity of cathepsins D and E in various samples.
Vergleich Mit ähnlichen Verbindungen
Cathepsin D/E Substrate, Fluorogenic, is unique in its high sensitivity and selectivity for cathepsins D and E. Similar compounds include other fluorogenic substrates designed for different cathepsins, such as:
Cathepsin B Substrate, Fluorogenic: A substrate specific for cathepsin B, which is involved in various proteolytic processes.
Cathepsin L Substrate, Fluorogenic: A substrate specific for cathepsin L, another important protease in cellular processes.
Cathepsin K Substrate, Fluorogenic: A substrate specific for cathepsin K, which plays a role in bone resorption.
The uniqueness of this compound, lies in its ability to selectively measure the activity of cathepsins D and E without interference from other cathepsins .
Eigenschaften
Molekularformel |
C83H119N21O18 |
|---|---|
Molekulargewicht |
1699.0 g/mol |
IUPAC-Name |
(2S)-N-[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-6-(2,4-dinitroanilino)-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]-1-[(2S)-6-amino-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]hexanoyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C83H119N21O18/c1-8-50(6)71(101-79(114)66-30-21-39-102(66)81(116)61(27-15-17-35-84)93-69(105)44-53-45-70(106)122-68-47-55(121-7)32-33-56(53)68)80(115)100-63(41-49(4)5)76(111)98-65(43-52-24-13-10-14-25-52)78(113)99-64(42-51-22-11-9-12-23-51)77(112)96-60(29-20-38-92-83(88)89)74(109)97-62(40-48(2)3)75(110)95-59(73(108)94-58(72(85)107)28-19-37-91-82(86)87)26-16-18-36-90-57-34-31-54(103(117)118)46-67(57)104(119)120/h9-14,22-25,31-34,45-50,58-66,71,90H,8,15-21,26-30,35-44,84H2,1-7H3,(H2,85,107)(H,93,105)(H,94,108)(H,95,110)(H,96,112)(H,97,109)(H,98,111)(H,99,113)(H,100,115)(H,101,114)(H4,86,87,91)(H4,88,89,92)/t50-,58+,59-,60-,61-,62-,63-,64-,65-,66-,71-/m0/s1 |
InChI-Schlüssel |
NBCATOJDDSPOJV-NFHABCNISA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C(=O)N[C@H](CCCNC(=N)N)C(=O)N)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCCN)NC(=O)CC5=CC(=O)OC6=C5C=CC(=C6)OC |
Kanonische SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(CCCCNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C4CCCN4C(=O)C(CCCCN)NC(=O)CC5=CC(=O)OC6=C5C=CC(=C6)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


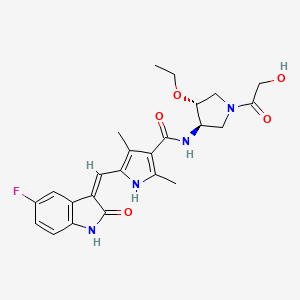

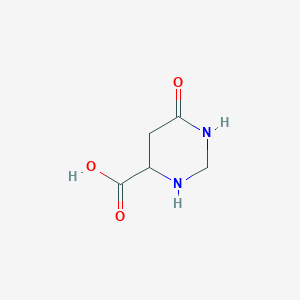
![3-[(2S,5S,8S,11S,14S,17S,20S,24E,32R)-32-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-20-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]-14-(3-amino-3-oxopropyl)-17-(cyclobutylmethyl)-5-[(4-hydroxyphenyl)methyl]-8-(1H-indol-3-ylmethyl)-11,20,32-trimethyl-3,6,9,12,15,18,33-heptaoxo-1,4,7,10,13,16,19-heptazacyclotritriacont-24-en-2-yl]propanoic acid](/img/structure/B12366428.png)
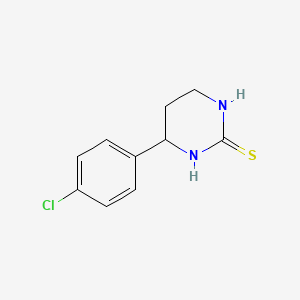
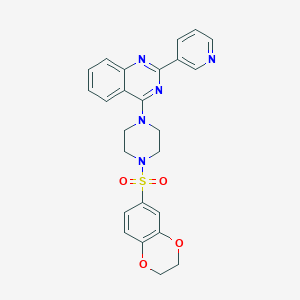
![(E)-N-[[(6aR,9S,10aR)-4,7-dimethyl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinolin-9-yl]methyl]-3-[4-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B12366436.png)
![2-Deuterio-6-[difluoro-[6-(1-methylpyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl]quinoline](/img/structure/B12366438.png)
![2-[2-(3,3-difluoropyrrolidin-1-yl)-2-oxoethyl]-6-hydroxy-1-methyl-3-oxo-9,10-dihydro-8H-pyrano[3,2-f]chromene-5-carbaldehyde](/img/structure/B12366444.png)
![N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-2-phenyl-3H-benzimidazole-5-carboxamide](/img/structure/B12366452.png)
